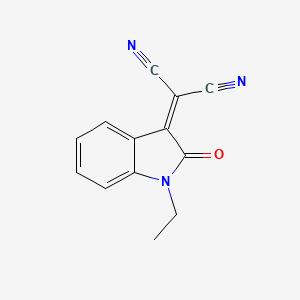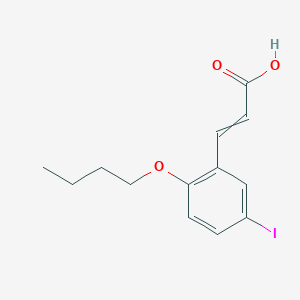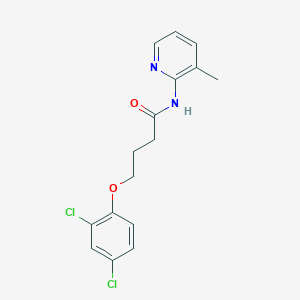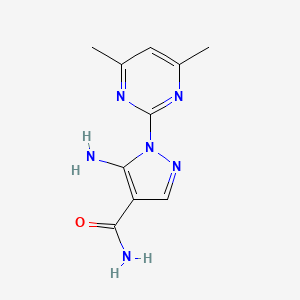
4-chloro-N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of a chloro-substituted benzene ring and a pyrrolidinone moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 2,5-dioxopyrrolidin-3-yl derivatives. One common method includes the condensation reaction between 4-chlorobenzohydrazide and 2,5-dioxopyrrolidin-3-one under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
化学反応の分析
Types of Reactions
4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It may be used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound’s ability to bind to these enzymes and disrupt their function is a key aspect of its biological activity.
類似化合物との比較
4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide can be compared with other benzohydrazide derivatives, such as:
3-chloro-N’-(1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)benzohydrazide: Similar in structure but with different substituents on the benzene ring.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds have different substituents on the pyrrolidinone moiety and exhibit distinct biological activities.
The uniqueness of 4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.
特性
分子式 |
C11H10ClN3O3 |
|---|---|
分子量 |
267.67 g/mol |
IUPAC名 |
4-chloro-N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide |
InChI |
InChI=1S/C11H10ClN3O3/c12-7-3-1-6(2-4-7)10(17)15-14-8-5-9(16)13-11(8)18/h1-4,8,14H,5H2,(H,15,17)(H,13,16,18) |
InChIキー |
HENZMIQWTMJOAH-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC1=O)NNC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12457638.png)
![3-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B12457662.png)
![N-(4-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12457666.png)
![{[(5-Bromothiophen-2-yl)methylidene]amino}thiourea](/img/structure/B12457678.png)
![3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)](/img/structure/B12457702.png)
![N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B12457706.png)
![N-(3-bromobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12457710.png)

![N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12457723.png)
![6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one](/img/structure/B12457726.png)
![7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12457731.png)



